![molecular formula C26H32N2OS B14253628 10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol CAS No. 393147-76-7](/img/structure/B14253628.png)
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol is a complex organic compound that features a naphthalene ring substituted with a phenyldiazenyl group and a decane-1-thiol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The phenyldiazenyl group can be introduced via a diazotization reaction, followed by coupling with the naphthalene ring. The decane-1-thiol chain is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The azo group can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated naphthalene derivatives.
科学研究应用
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthol.
Azo compounds: Compounds like azobenzene and methyl orange.
Thiol-containing compounds: Compounds like cysteine and glutathione.
Uniqueness
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol is unique due to its combination of a naphthalene ring, an azo group, and a thiol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
393147-76-7 |
|---|---|
分子式 |
C26H32N2OS |
分子量 |
420.6 g/mol |
IUPAC 名称 |
10-(4-phenyldiazenylnaphthalen-1-yl)oxydecane-1-thiol |
InChI |
InChI=1S/C26H32N2OS/c30-21-13-6-4-2-1-3-5-12-20-29-26-19-18-25(23-16-10-11-17-24(23)26)28-27-22-14-8-7-9-15-22/h7-11,14-19,30H,1-6,12-13,20-21H2 |
InChI 键 |
NLXMCRUHRPMKHA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)OCCCCCCCCCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


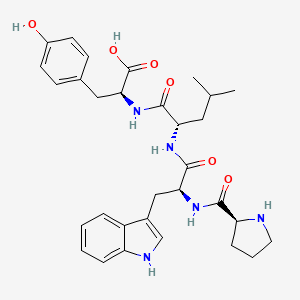
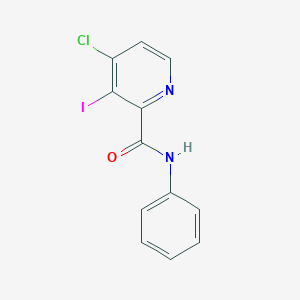
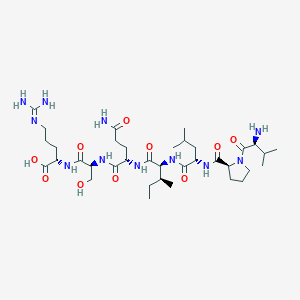
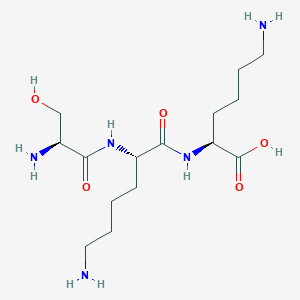
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
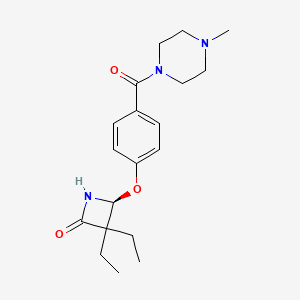
![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
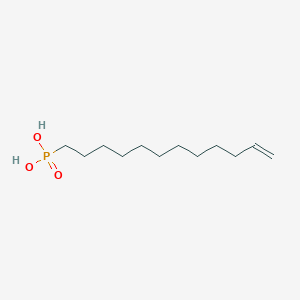
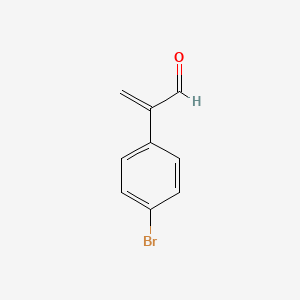
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
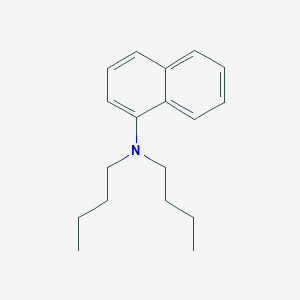
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
